4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Description

Molecular Architecture and Substituent Configuration

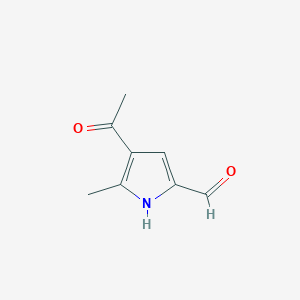

The molecular formula of 4-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is C₈H₉NO₂ , with a molecular weight of 151.16 g/mol . The compound features a five-membered pyrrole ring (1H-pyrrole) substituted at the 2-, 4-, and 5-positions. At the 2-position, a carbaldehyde group (-CHO) is present, while the 4- and 5-positions are occupied by acetyl (-COCH₃) and methyl (-CH₃) groups, respectively. The planar pyrrole ring adopts an aromatic configuration with delocalized π-electrons, while the substituents introduce steric and electronic effects that modulate its chemical behavior.

The acetyl group at the 4-position introduces electron-withdrawing character, polarizing the ring’s electron density, whereas the methyl group at the 5-position exerts a mild electron-donating effect via hyperconjugation. The carbaldehyde group at the 2-position further enhances the compound’s electrophilicity, making it reactive toward nucleophilic additions. Bond angles derived from computational models suggest a slight distortion from ideal trigonal geometry at the substituted carbon atoms, with C-C-O angles in the acetyl group approximating 120° .

IUPAC Nomenclature and Systematic Nomenclature Variations

The systematic IUPAC name for this compound is This compound . This name reflects the numbering of the pyrrole ring, where the nitrogen atom is assigned position 1. The substituents are then sequentially numbered to give the lowest possible set of locants:

- 4-acetyl : Acetyl group (-COCH₃) at position 4.

- 5-methyl : Methyl group (-CH₃) at position 5.

- 2-carbaldehyde : Aldehyde functional group (-CHO) at position 2.

Alternative nomenclature variants include:

- 5-Methyl-4-acetyl-1H-pyrrole-2-carbaldehyde : Reordering substituents by alphabetical priority (acetyl precedes methyl).

- 2-Formyl-4-acetyl-5-methyl-1H-pyrrole : Using the suffix "-formyl" for the aldehyde group.

These variations adhere to IUPAC rules but prioritize different substituent naming conventions. Notably, the term "1H" specifies the tautomeric form where the hydrogen atom resides on the nitrogen.

Comparative Analysis with Related Pyrrole Carbaldehyde Derivatives

This compound belongs to a broader class of pyrrole carbaldehydes, which exhibit diverse chemical profiles based on substituent patterns. A comparative analysis with key derivatives is provided below:

Key observations:

- Electron-withdrawing groups (e.g., acetyl) reduce ring electron density, increasing electrophilicity at the aldehyde position.

- Methyl groups impart steric protection and moderate electronic effects, as seen in the enhanced thermal stability of 5-methyl derivatives.

- The absence of substituents in 1H-pyrrole-2-carboxaldehyde results in higher reactivity toward nucleophiles but lower thermal stability.

Crystallographic Data and X-ray Diffraction Studies

While explicit crystallographic data for this compound is limited in publicly available literature, related pyrrole derivatives provide insights into expected structural features. For example, X-ray studies of 1H-pyrrole-2-carboxaldehyde reveal a nearly planar pyrrole ring with bond lengths of 1.38–1.42 Å for C-C bonds and 1.36 Å for the C-N bond. The aldehyde group adopts a trans configuration relative to the nitrogen atom, minimizing steric clashes.

In substituted analogs like 5-methyl-1H-pyrrole-2-carbaldehyde, the methyl group induces slight puckering in the ring (dihedral angles of 2–5° ). Computational models predict similar distortions in this compound, with the acetyl group imposing greater torsional strain due to its bulk. Future X-ray diffraction studies could validate these predictions and quantify intermolecular interactions in crystalline forms.

Properties

CAS No. |

5971-77-7 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-5-8(6(2)11)3-7(4-10)9-5/h3-4,9H,1-2H3 |

InChI Key |

XGEVBMAVVAIMID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: 4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 4-Acetyl-5-methyl-1H-pyrrole-2-methanol.

Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds and natural product analogs. The compound's structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.

2. Biology:

In biological research, this compound is employed to study enzyme-catalyzed reactions and investigate metabolic pathways involving pyrrole derivatives. Its ability to interact with biological targets makes it a valuable tool for probing cellular mechanisms.

3. Industry:

This compound is useful in the production of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of innovative materials with specific functionalities.

Recent studies have highlighted the diverse biological activities of this compound:

Antimicrobial Properties:

Pyrrole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that related compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Anticancer Activity:

Research indicates that pyrrole derivatives possess anticancer properties by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on cancer cell lines like MCF7 have demonstrated that these compounds significantly reduce cell viability.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The tested compounds showed notable potency, with MIC values lower than those of traditional antibiotics like vancomycin.

Case Study 2: Anticancer Activity

In vitro studies on MCF7 breast cancer cells revealed that pyrrole derivatives could significantly reduce cell viability compared to untreated controls. This effect was linked to increased reactive oxygen species (ROS) generation and subsequent apoptosis.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Comparison

The substituents on the pyrrole ring significantly alter chemical and physical properties. Below is a comparison with key analogs:

Key Observations :

- Hydrogen Bonding : Carbaldehyde groups participate in hydrogen bonding, influencing crystallization. In contrast, benzyl or ethynyl substituents may prioritize π-π stacking or alkyne-based interactions .

Key Differences :

- The acetyl group in the target compound may necessitate harsher acetylation conditions compared to ethynyl or hydroxymethyl groups, impacting scalability .

- Ionic liquids (used for the benzyl-hydroxymethyl analog) offer environmental advantages over traditional solvents like THF or DCM .

Crystallographic and Computational Analysis

- Structural Elucidation : Tools like SHELXL and ORTEP-3 are critical for determining hydrogen-bonding networks and crystal packing. For example, 5-ethynylpyrrole-2-carbaldehydes exhibit planar geometries stabilized by C-H···O interactions .

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in similar pyrrole derivatives suggest predictable aggregation behavior, which could guide co-crystal design .

Biological Activity

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, including antioxidant, antibacterial, and antitumor properties. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.

This compound can be synthesized through various methods, including the reaction of pyrrole derivatives with acetylating agents. The compound has a molecular formula of C8H9NO2 and features a pyrrole ring substituted with an acetyl group and an aldehyde group, contributing to its reactivity and biological activity.

1. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. In these studies, the compound demonstrated significant radical scavenging activity, with effective concentration (EC50) values comparable to standard antioxidants like vitamin E. For instance, one study reported EC50 values of 0.590 mg for this compound, indicating its potential as a natural antioxidant agent .

| Compound | EC50 (mg) |

|---|---|

| This compound | 0.590 |

| Vitamin E | 0.705 |

2. Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and the modulation of cell cycle progression. For example, one study highlighted its effectiveness against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability .

3. Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial properties against a range of pathogens. It showed promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria were notably low, indicating strong antibacterial potential .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 12.5 |

In addition to antibacterial effects, this compound exhibited antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrrole derivatives, including this compound:

- Antioxidant Studies : A comprehensive study evaluated the antioxidant properties of various pyrrole derivatives using different assays (DPPH, ORAC). The findings confirmed that compounds with electron-donating groups displayed enhanced radical scavenging abilities .

- Antitumor Mechanisms : Research on the antitumor effects indicated that this compound could induce apoptosis in cancer cells via mitochondrial pathways. Flow cytometry analysis revealed increased annexin V staining in treated cells, suggesting early apoptotic events .

- Antimicrobial Efficacy : A comparative study examined the antimicrobial properties of several pyrrole derivatives, concluding that structural modifications significantly influenced their bioactivity. The presence of specific functional groups was correlated with enhanced antibacterial effectiveness .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde in academic laboratories?

- Methodological Answer : Two primary routes are documented:

- Transition Metal-Free Ethynylation : Pyrrole derivatives can be functionalized via ethynylation using alkynylating agents under mild, base-mediated conditions. This method avoids transition metals, reducing contamination risks .

- Vilsmeier-Haack Reaction : Chloro- or acyl-substituted intermediates are synthesized via formylation of pyrrole precursors using POCl₃ and DMF. This method is effective for introducing aldehyde groups at the 2-position of pyrroles .

Table 1 : Representative Reaction Conditions

| Method | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethynylation | K₂CO₃, DMSO, 80°C | 80°C | 60-75 | |

| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 0°C → RT | 50-65 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction data can be processed using SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Mercury CSD aids in analyzing packing motifs .

- NMR Spectroscopy : ¹H and ¹³C NMR spectra should match predicted chemical shifts for the aldehyde (δ ~9.8 ppm) and acetyl (δ ~2.5 ppm) groups. Coupling patterns confirm substitution positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves and goggles, to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile aldehydes.

- Store in airtight containers under inert gas (e.g., N₂) to minimize oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer :

- SHELXL : Apply restraints for disordered atoms and use TWIN commands for twinned data. High-resolution datasets (>1.0 Å) improve model accuracy .

- Mercury CSD : Compare packing motifs with analogous structures to identify systematic errors. Void analysis detects solvent inclusion .

Q. What methodologies elucidate hydrogen-bonding networks in the crystal lattice of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify supramolecular synthons .

- Mercury Interaction Motifs : Use the Materials Module to search for recurrent H-bond patterns (e.g., dimeric or chain motifs) in crystallographic databases .

Q. How can computational tools predict the supramolecular assembly of this compound?

- Methodological Answer :

- Packing Similarity Calculations : Mercury CSD compares unit-cell parameters and intermolecular contacts with known structures to forecast packing behavior .

- DFT Calculations : Optimize molecular conformers and calculate electrostatic potential surfaces to predict preferred H-bonding sites .

Table 2 : Key Software Tools for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.